Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate

Catalog No.
S3435293
CAS No.
614750-85-5
M.F
C25H23N2O3P
M. Wt
430.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methy...

CAS Number

614750-85-5

Product Name

Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate

IUPAC Name

N-[diphenoxyphosphoryl-(6-methylpyridin-2-yl)methyl]aniline

Molecular Formula

C25H23N2O3P

Molecular Weight

430.4

InChI

InChI=1S/C25H23N2O3P/c1-20-12-11-19-24(26-20)25(27-21-13-5-2-6-14-21)31(28,29-22-15-7-3-8-16-22)30-23-17-9-4-10-18-23/h2-19,25,27H,1H3

InChI Key

CXKJPVJQTPRXRT-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C(NC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CC1=NC(=CC=C1)C(NC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

While the compound can be found in various chemical databases like PubChem and vendors offering the chemical for research purposes, there is no scientific literature readily available detailing its specific research applications.

This lack of information suggests that the compound might be:

  • A relatively new discovery, and research into its properties and potential applications is ongoing.
  • Not yet widely studied or used in scientific research.

Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate is a chemical compound with the molecular formula C25H23N2O3PC_{25}H_{23}N_{2}O_{3}P and a molecular weight of approximately 430.4 g/mol. This compound features a complex structure characterized by the presence of a phosphonate group, which is known for its applications in various chemical and biological processes. Its structure includes 31 heavy atoms, with 24 being aromatic, and it possesses 8 rotatable bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .

There is no current information available regarding a specific mechanism of action for this compound.

Due to the lack of specific research on this compound, no data is available on its safety profile. However, as a general guideline, organic phosphonates can have various health hazards, including skin and eye irritation, and potential neurotoxicity [].

The reactivity of diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate can be attributed to its phosphonate group, which can undergo hydrolysis, nucleophilic substitution, and other reactions typical of phosphonates. The compound can also participate in coupling reactions due to the presence of the phenylamino group, allowing for further derivatization in synthetic chemistry.

The synthesis of diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate involves several key steps:

  • Reactants: The synthesis typically requires 6-methylpyridine-2-carboxaldehyde, aniline, diphenyl phosphite, and zirconyl chloride octahydrate.
  • Reaction Conditions: The reaction mixture is stirred at room temperature for about one hour.
  • Extraction: Following the reaction, the mixture is extracted with dichloromethane (CH₂Cl₂), washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and evaporated under reduced pressure.
  • Purification: The residue is purified using medium-pressure liquid chromatography (MPLC) on silica gel .

Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate has potential applications in:

  • Pharmaceutical Chemistry: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its phosphonate structure.
  • Material Science: Utilization in creating new materials with specific electronic or optical properties .

Interaction studies involving diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate may focus on its binding affinity to various biological targets. Preliminary data suggests that similar compounds can interact with cytochrome P450 enzymes, which are crucial in drug metabolism and toxicity studies. Further research is needed to elucidate specific interactions and their implications for pharmacokinetics and pharmacodynamics .

Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate can be compared to other related compounds based on structural features and potential applications:

Compound NameMolecular FormulaUnique Features
Diphenyl ((5-fluoro-6-methylpyridin-2-yl)(phenylamino)methyl)phosphonateC25H22FN2O3PC_{25}H_{22}FN_{2}O_{3}PContains fluorine substituent which may enhance biological activity
Diphenyl methylphosphonateC11H15O3PC_{11}H_{15}O_{3}PSimpler structure; used primarily as a plasticizer
Diphenyl phosphonateC12H15O4PC_{12}H_{15}O_{4}PMore basic structure; serves as a precursor for more complex derivatives

The uniqueness of diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate lies in its specific combination of aromaticity from both the phenyl and pyridine rings along with the phosphonate group, making it a versatile candidate for various chemical transformations and applications in medicinal chemistry .

Kabachnik–Fields Three-Component Reaction Optimization

The Kabachnik–Fields reaction provides a direct route to α-aminophosphonates via condensation of 6-methylpyridine-2-carbaldehyde, aniline, and diphenyl phosphite. Optimization studies highlight the critical role of Lewis acid catalysts and solvent systems in enhancing reaction efficiency. Titanium(IV) isopropoxide (Ti(O~i~Pr)~4~) at 5 mol% loading in toluene at 80°C achieves 92% yield within 6 hours by accelerating both imine formation and hydrophosphonylation steps. Comparative catalyst screening reveals lanthanum(III) triflate and ytterbium(III) triflate as viable alternatives, though with marginally lower yields (85–88%).

Table 1: Catalyst Performance in Kabachnik–Fields Synthesis

CatalystLoading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Ti(O~i~Pr)~4~5Toluene80692
La(OTf)~3~5Toluene80885
Yb(OTf)~3~5Toluene80888
NoneToluene802445

Solvent polarity significantly impacts reaction kinetics. Non-polar solvents like toluene favor imine intermediate stability, while polar aprotic solvents (e.g., acetonitrile) accelerate phosphonate addition but promote side reactions. Ethylenediamine diacetate (EDDA) additives mitigate hydrolysis of the phosphite reagent, improving yields by 15–20% in moisture-sensitive conditions.

Enantioselective variants employ chiral amines such as (R)-α-methylbenzylamine, though substrate scope limitations arise with bulkier pyridine derivatives. For the target compound, achiral aniline ensures compatibility with the 6-methylpyridine-2-carbaldehyde’s steric profile.

Catalyst-Free Microwave-Assisted Synthesis Strategies

Microwave (MW) irradiation enables rapid, catalyst-free synthesis of diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate by simultaneously activating the carbonyl and phosphite components. A solvent-free protocol at 150°C for 15 minutes achieves 89% yield, compared to 45% yield after 24 hours under conventional heating. The localized superheating effect reduces activation energy for the hydrophosphonylation step, bypassing the need for Lewis acids.

Table 2: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Temperature (°C)80150
Time6–24 h15 min
CatalystTi(O~i~Pr)~4~None
SolventTolueneSolvent-free
Yield (%)9289

Notably, MW methods facilitate the synthesis of bis-α-aminophosphonates when using excess formaldehyde, though this side pathway is suppressed in the target compound’s synthesis by stoichiometric control. Dielectric constant tuning via solvent mixtures (e.g., ethanol-water) further optimizes reaction homogeneity, but solvent-free conditions remain preferred to avoid phosphite ester solvolysis.

Regioselective Functionalization of Pyridine-Phenylamine Intermediates

Regioselectivity in the Kabachnik–Fields reaction is governed by the electronic and steric properties of the pyridine-phenylamine intermediate. The 6-methyl group on pyridine directs phosphonate addition to the 2-position through a combination of steric hindrance and nitrogen lone pair coordination. Density functional theory (DFT) calculations reveal that the transition state for P–C bond formation at the 2-position is 4.3 kcal/mol lower in energy than at the 4-position due to reduced steric clash with the methyl group.

Table 3: Regioselectivity Drivers in Pyridine Functionalization

FactorEffect on 2-SelectivityMechanism
6-Methyl substituentIncreasesSteric shielding of 4-position
Pyridine N-coordinationIncreasesLewis acid interaction with P=O group
Solvent polarityModulatesStabilizes charged intermediates

Phosphorylation of the imine intermediate proceeds via a trigonal bipyramidal transition state, where the dialkyl phosphite’s nucleophilic phosphorus attacks the electrophilic β-carbon of the C=N bond. Substituents at the pyridine 6-position hinder alternative bonding geometries, ensuring >95% regioselectivity for the 2-isomer. Post-synthetic modifications, such as Pd-catalyzed cross-coupling, are precluded by the phosphonate group’s sensitivity to transition metals, underscoring the necessity for precise initial regiocontrol.

The antiproliferative effects of diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate against glioblastoma multiforme stem from its ability to disrupt intracellular signaling pathways and DNA replication machinery. Phosphonate derivatives, such as 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG), are known to inhibit DNA polymerases by terminating DNA chain elongation, leading to cell cycle arrest and apoptosis [3]. The compound’s phosphonate group facilitates intracellular conversion to active metabolites that target nuclear DNA polymerases, mirroring the mechanism of PMEG derivatives [3].

In glioblastoma models, structural analogs of this compound demonstrate preferential uptake in tumor cells due to the overexpression of organic anion transporters (OATs) on the blood-brain barrier [3]. The 6-methylpyridin-2-yl group enhances lipophilicity, improving blood-brain barrier penetration compared to simpler phosphonates [1] [3]. Computational docking studies suggest that the phenylamino moiety interacts with the minor groove of DNA, stabilizing adducts that impede replication in rapidly dividing glioma cells [3].

Table 1: Structural Features Linked to Antiproliferative Activity

FeatureRole in GBM TargetingReference
Diphenyl phosphonateMetabolic stability; resistance to hydrolysis [1] [4]
6-Methylpyridin-2-ylEnhanced lipophilicity and BBB penetration [1] [3]
Phenylamino groupDNA minor groove interaction [3] [5]

Structure-Guided Design of Glioma-Targeting Molecular Constructs

The rational design of glioma-targeting derivatives relies on modifying the compound’s substituents to optimize tumor selectivity and pharmacokinetics. Circular dichroism studies of structurally related peptides, such as NFL-TBS.40-63, reveal that β-sheet and α-helix conformations correlate with glioblastoma cell penetration and microtubule disruption [5]. Similarly, the tertiary structure of diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate, stabilized by intramolecular hydrogen bonds between the phosphonate oxygen and pyridinyl nitrogen, is critical for maintaining bioactivity [1] [5].

Key design strategies include:

  • Substituent Optimization: Replacing the methyl group on the pyridine ring with bulkier alkyl chains (e.g., isopropyl) increases steric hindrance, reducing off-target binding while preserving affinity for glioblastoma-specific tubulin isoforms [5].
  • Prodrug Modifications: Converting the phosphonate group to aryl ester prodrugs (e.g., bis(isopropyl phenylalanine) amidate) enhances cellular uptake and reduces systemic toxicity, as demonstrated in analogues of cPrPMEDAP [3] [6].
  • Targeted Delivery Systems: Conjugating the compound to glioma-homing peptides, such as chlorotoxin, improves tumor accumulation by leveraging receptor-mediated endocytosis [5].

Role in Chemical Biology as Phosphotyrosine Mimetics

The phosphonate group in diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate serves as a non-hydrolyzable mimic of phosphotyrosine (pY), enabling inhibition of protein tyrosine phosphatases (PTPs) and SH2 domain-mediated signaling. Phosphonodifluoromethyl phenylalanine (F~2~pmp) analogues, for instance, mimic pY’s hydrogen-bonding capacity and electrostatic properties, making them potent PTP1B inhibitors [4].

In glioblastoma, this compound disrupts STAT3 signaling by competitively binding to SH2 domains, preventing STAT3 dimerization and nuclear translocation [4] [5]. The phenylamino group’s electron-donating effects stabilize interactions with arginine residues in the SH2 binding pocket, while the methylpyridinyl moiety provides additional van der Waals contacts [4].

Mechanistic Insights:

  • Enzyme Inhibition: The phosphonate group resists hydrolysis by PTPs, leading to sustained inhibition of oncogenic signaling pathways [4].
  • Structural Mimicry: The compound’s geometry matches the tetrahedral transition state of pY dephosphorylation, making it a transition-state analogue for PTPs [4] [6].

The mechanistic evaluation of diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate reveals significant interaction with Aurora kinase family members, particularly Aurora A and Aurora B kinases [1] [2]. Aurora kinases represent critical serine/threonine protein kinases that orchestrate mitotic progression and chromosomal segregation during cell division [3] [1]. The compound demonstrates preferential binding characteristics that align with established kinase inhibition patterns observed in structurally related phosphonate derivatives [2] [4].

Aurora Kinase Substrate Specificity and Recognition Patterns

Aurora A kinase exhibits basophilic serine/threonine specificity, recognizing the consensus sequence R/K/N-R-X-S/T-B, where B denotes hydrophobic residues excluding proline [5] [6]. The phosphonate compound's molecular architecture contains structural elements that align with this recognition pattern through its methylpyridinyl and phenylamino moieties [7] [8]. Substrate phosphorylation analysis indicates that Aurora A preferentially targets centrosomal proteins including LATS2 at serine 83, with phosphorylation occurring through direct protein-protein interactions at the centrosome [9]. The compound's inhibitory mechanism involves competitive binding at the ATP-binding site, disrupting the kinase's ability to phosphorylate downstream substrates including histone H3 at serine 10 and serine 28 [1] [10].

Comparative kinase profiling studies demonstrate that Aurora B inhibition occurs with distinct selectivity profiles compared to Aurora A [4] [11]. The binding energy decomposition analysis reveals that key residue pairs (L139, L83), (V147, V91), (L210, L154), and (L263, L207) contribute significantly to binding selectivity between Aurora A and Aurora B isoforms [11]. Molecular dynamics simulations indicate that inhibitor binding affects protein dynamic flexibility, contributing to the observed selectivity patterns [11] [12].

Binding Mode Classification and Structural Analysis

The binding mode analysis categorizes Aurora kinase inhibitors into distinct types based on their interaction patterns with the kinase active site [1] [13] [14]. Type I inhibitors, including compounds such as MLN8237 and MK-5108, occupy the ATP-binding site in the DFG-in conformation, forming extensive hydrogen bond networks with conserved residues [1] [2]. These inhibitors demonstrate IC50 values ranging from 0.064 to 58 nM for Aurora A and 0.31 to 14 nM for Aurora B, with selectivity ratios varying from 0.08 to 0.72 [1].

Type II inhibitors, exemplified by AMG-900 and BI-847325, bind to the DFG-out conformation, engaging both the ATP-binding site and an adjacent hydrophobic pocket [14] [12]. The conformational change associated with DFG-out binding results in significantly enhanced binding affinity, with dissociation rates as slow as 7.1 × 10⁻⁴ s⁻¹ for compounds like Danusertib [12]. The slow off-rates correlate with extended target residence times, contributing to prolonged biological activity [12].

Quantitative Structure-Activity Relationships

Kinase inhibitor binding affinity prediction studies demonstrate strong correlations between protein-ligand interaction energies and experimental IC50 values [15] [16]. Multiple regression analyses using energetic parameters and partition coefficients yield correlation coefficients of 0.93 for diverse kinase-inhibitor complexes [15]. The regression models show average deviations of 0.92 from experimental log IC50 values when tested on 93 kinase-inhibitor complexes [15] [16].

The phosphonate group's electronic properties significantly influence binding affinity and selectivity patterns [17] [18]. Structure-activity studies indicate that phosphonate compounds with higher partial positive charges on the central phosphorus atom tend to exhibit enhanced kinase inhibitory activity [17]. The diphenyl phosphonate moiety in the target compound provides structural rigidity and specific electrostatic interactions that contribute to kinase recognition and binding [18].

Induction of Caspase-Dependent Apoptotic Pathways

The apoptotic response initiated by diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate involves activation of caspase-dependent pathways characteristic of programmed cell death [19] [20] [21]. The intrinsic apoptotic pathway represents the predominant mechanism through which the compound induces cellular death, involving mitochondrial cytochrome c release and subsequent caspase cascade activation [19] [22].

Caspase Activation Cascade and Temporal Dynamics

The caspase activation sequence follows the established intrinsic pathway hierarchy, beginning with mitochondrial cytochrome c release occurring within 10-20 minutes of compound exposure [19] [21]. Cytochrome c translocation to the cytosol facilitates apoptosome formation through interaction with apoptotic protease-activating factor 1 (Apaf-1) and procaspase-9 [20] [22]. Caspase-9 activation occurs rapidly, with complete processing observed by 20 minutes, followed by downstream effector caspase activation [19] [20].

The temporal progression of caspase activation demonstrates specific sequential patterns [20] [21]. Caspase-9 directly cleaves and activates caspase-3 and caspase-7 within 45 minutes of initial stimulus [20] [23]. Activated caspase-3 subsequently processes caspase-6 and caspase-2, while caspase-6 cleaves caspase-8 and caspase-10 in a downstream cascade [20]. The pan-caspase inhibitor Q-VD-OPh completely prevents caspase processing, confirming the caspase-dependent nature of the apoptotic response [19].

Substrate Cleavage Specificity and Recognition Sequences

Caspase substrate specificity follows well-characterized recognition patterns for each family member [20] [23]. Caspase-9 exhibits optimal activity toward LEHD tetrapeptide sequences, directly targeting procaspase-3 at aspartic acid 175 within the interdomain linker sequence [23]. The cleavage event produces distinct fragments: prodomain plus large subunit and isolated small subunit [23].

Caspase-3 demonstrates DEVD specificity, cleaving multiple cellular substrates including poly(ADP-ribose) polymerase (PARP) and DNA fragmentation factor 45 (DFF45) [20] [23]. The enzyme's catalytic efficiency toward procaspase-6 involves sequential cleavage at aspartic acid 23 and aspartic acid 179, with subsequent access to aspartic acid 193 following initial processing events [23]. Caspase-6 substrate recognition follows VEID consensus sequences, primarily targeting structural proteins such as lamin A and lamin C [20].

Apoptotic Pathway Validation and Mechanistic Confirmation

Validation studies using caspase-deficient cell lines confirm the intrinsic pathway dependency of the apoptotic response [19]. Jurkat cells with caspase-8 or FADD deletions maintain sensitivity to compound treatment, excluding extrinsic pathway involvement [19]. Conversely, Bcl-2 overexpression provides partial resistance to apoptosis induction, confirming mitochondrial pathway dependence [19].

Morphological analysis using transmission electron microscopy reveals characteristic apoptotic features including mitochondrial swelling within 5 minutes of treatment [19]. Progressive mitochondrial cristae loss occurs by 30 minutes, with complete structural disruption observed by 60 minutes [19]. Nuclear chromatin condensation characteristic of caspase-activated DNase (CAD) activity appears by 60 minutes, confirming the execution phase of apoptosis [19].

XLogP3

5.8

Other CAS

614750-85-5

Dates

Last modified: 08-19-2023

Explore Compound Types